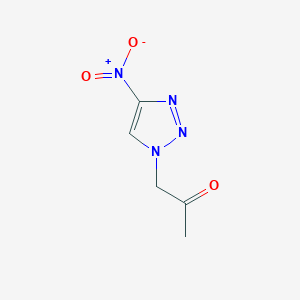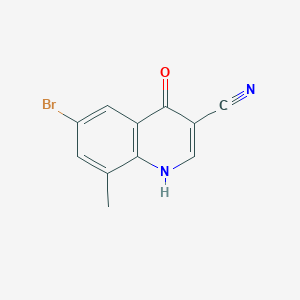![molecular formula C14H13N3O3S B2689601 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 591213-63-7](/img/structure/B2689601.png)
2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide is a compound belonging to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzoimidazole core, which is a fused ring system containing both benzene and imidazole rings, and a sulfonamide group, which is known for its role in various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by sulfonation. One common method includes the reaction of o-phenylenediamine with m-tolyl isocyanate to form the benzoimidazole core, which is then oxidized to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxo groups, while substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoimidazole core can also interact with DNA and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the m-tolyl group, which may affect its biological activity.
N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the oxo group, which may influence its reactivity and interactions.
2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide: Similar structure but with a different position of the tolyl group, which can affect its properties.
Uniqueness
The presence of both the oxo group and the m-tolyl group in 2-oxo-N-(m-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-3-2-4-10(7-9)17-21(19,20)11-5-6-12-13(8-11)16-14(18)15-12/h2-8,17H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHKIBXARSSWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-3-carboxylic acid](/img/structure/B2689521.png)
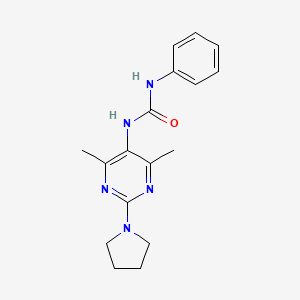
![(4-ethoxyphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2689523.png)
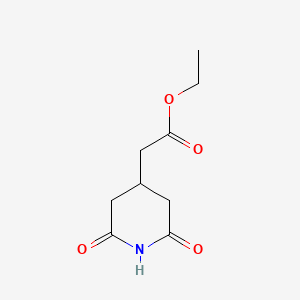
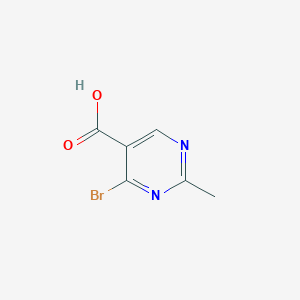
![3-methoxy-N-methyl-N-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2689528.png)
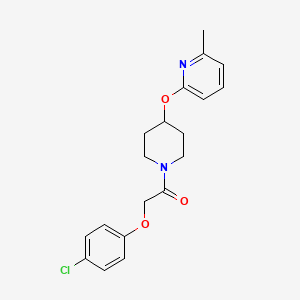
![5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2689532.png)
![1-[(5-Chloro-2-methoxyphenyl)methyl]-4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B2689534.png)
![2-Chloro-N-[2-hydroxy-2-(4-methylphenyl)ethyl]acetamide](/img/structure/B2689536.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2689538.png)
